molecular formula C8H6N4O2 B8498296 3-nitro-4-(1H-pyrazol-1-yl)pyridine

3-nitro-4-(1H-pyrazol-1-yl)pyridine

Cat. No.: B8498296
M. Wt: 190.16 g/mol
InChI Key: KEXKMTQCQASBQW-UHFFFAOYSA-N
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Description

3-Nitro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a nitro group at the 3-position and a pyrazole ring at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing nitro group and the nitrogen-rich pyrazole moiety, which can act as a ligand for metal coordination .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-4-pyrazol-1-ylpyridine

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-6-9-4-2-7(8)11-5-1-3-10-11/h1-6H

InChI Key

KEXKMTQCQASBQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Tris(2-(1H-Pyrazol-1-yl)Pyridine)Cobalt(III) Complex

  • Structure : A cobalt(III) complex with three 2-(1H-pyrazol-1-yl)pyridine ligands.
  • Key Differences : Unlike 3-nitro-4-(1H-pyrazol-1-yl)pyridine, this compound lacks a nitro group but features a pyrazole-pyridine ligand system. The nitro group in the target compound may reduce its ability to coordinate with metals compared to the unsubstituted pyrazole-pyridine ligand.
  • Applications : Used as a p-type dopant in organic semiconductors and solid-state dye-sensitized solar cells (DSSCs), achieving >10% power conversion efficiency due to efficient charge transport .
  • Synthesis : Prepared via coordination of pyrazole-pyridine ligands with cobalt salts under mild conditions .

Tris(2-(1H-Pyrazol-1-yl)-4-tert-Butylpyridine)Cobalt(III)

  • Structure : Similar to the above complex but includes a bulky tert-butyl group on the pyridine ring.
  • Key Differences: The tert-butyl group enhances steric hindrance and solubility in non-polar solvents, whereas the nitro group in this compound increases electron deficiency.
  • Applications : Commercialized by Dyesol® for DSSCs, demonstrating improved stability under thermal stress compared to simpler analogs .

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

  • Structure : Contains a pyridine-pyrazole core with a methyl group and cyclopropylamine substituent.
  • Key Differences : The absence of a nitro group and presence of a cyclopropylamine side chain make this compound more nucleophilic. The nitro group in the target compound likely reduces basicity and alters redox behavior.
  • Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% product. Reaction conditions (Cs₂CO₃, CuBr, 35°C) suggest sensitivity to steric and electronic effects, which may differ for nitro-substituted analogs .

Methyl 3-Nitro-4-(1H-Pyrazol-1-yl)Benzoate

  • Structure : A benzoate derivative with nitro and pyrazole substituents.
  • Key Differences: Replaces the pyridine ring with a benzoate ester.

Data Table: Comparative Analysis

Compound Substituents/Features Key Applications Synthesis Yield/Notes Reference
This compound Nitro, pyrazole-pyridine Coordination chemistry, materials Not reported in evidence
Tris(2-(1H-pyrazol-1-yl)pyridine)Co(III) Pyrazole-pyridine ligands DSSCs, semiconductors High efficiency (>10% PCE)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Methyl, cyclopropylamine Pharmaceutical intermediates 17.9% yield, CuBr catalysis
Methyl 3-nitro-4-(1H-pyrazol-1-yl)benzoate Nitro, pyrazole-benzoate Organic synthesis Ester hydrolysis sensitivity

Research Findings and Insights

  • Coordination Chemistry : Pyrazole-pyridine ligands without nitro groups exhibit stronger metal-binding affinity, as seen in cobalt(III) complexes for solar cells .
  • Synthetic Challenges : Low yields in related compounds (e.g., 17.9% in N-cyclopropyl derivatives) suggest that nitro substitution may further complicate synthesis due to steric or electronic factors .

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